molecular formula C15H18S2 B13707145 2-(Benzylthio)-5-(tert-butyl)thiophene

2-(Benzylthio)-5-(tert-butyl)thiophene

Cat. No.: B13707145
M. Wt: 262.4 g/mol
InChI Key: HIAVIMLRXDFKDS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-(tert-butyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of benzylthio and tert-butyl groups in this compound makes it unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-(tert-butyl)thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-(tert-butyl)thiophene with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the thiophene ring, followed by the addition of the benzylthio group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-(tert-butyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Benzylthio)-5-(tert-butyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-(tert-butyl)thiophene involves its interaction with molecular targets through its functional groups. The benzylthio group can participate in nucleophilic and electrophilic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The thiophene ring can undergo π-π stacking interactions, contributing to its binding affinity with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)thiophene: Lacks the tert-butyl group, making it less sterically hindered.

    5-(tert-butyl)thiophene: Lacks the benzylthio group, reducing its nucleophilic and electrophilic interaction potential.

    2-(Methylthio)-5-(tert-butyl)thiophene: Contains a methylthio group instead of a benzylthio group, affecting its reactivity.

Uniqueness

2-(Benzylthio)-5-(tert-butyl)thiophene is unique due to the combination of benzylthio and tert-butyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C15H18S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-tert-butylthiophene

InChI

InChI=1S/C15H18S2/c1-15(2,3)13-9-10-14(17-13)16-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

HIAVIMLRXDFKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)SCC2=CC=CC=C2

Origin of Product

United States

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